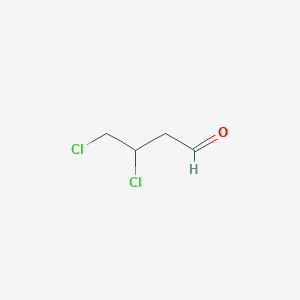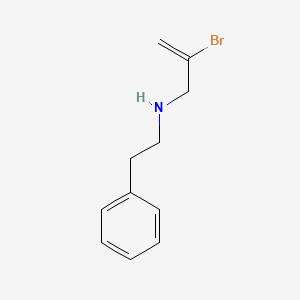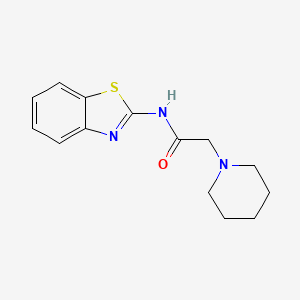![molecular formula C19H30N2O4 B14474523 Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester CAS No. 65347-98-0](/img/structure/B14474523.png)
Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamic acid ester functional group, a phenyl ring substituted with a hexyloxy group, and a morpholinyl group attached to an ethyl chain. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [4-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester typically involves the reaction of [4-(hexyloxy)phenyl] isocyanate with 2-(4-morpholinyl)ethanol. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The reactants are typically fed into the reactor in a controlled manner, and the reaction is monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure complete conversion of the starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.
Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of carbamic acid, [4-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, resulting in the modulation of physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, phenyl-, ethyl ester
- Carbamic acid, (4-chlorophenyl)-, ethyl ester
- Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester
Uniqueness
Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester is unique due to the presence of the hexyloxy group on the phenyl ring and the morpholinyl group on the ethyl chain. These structural features impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
65347-98-0 |
|---|---|
Fórmula molecular |
C19H30N2O4 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
2-morpholin-4-ylethyl N-(4-hexoxyphenyl)carbamate |
InChI |
InChI=1S/C19H30N2O4/c1-2-3-4-5-13-24-18-8-6-17(7-9-18)20-19(22)25-16-12-21-10-14-23-15-11-21/h6-9H,2-5,10-16H2,1H3,(H,20,22) |
Clave InChI |
UXHWTLAQEXIWCF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)NC(=O)OCCN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14474441.png)

![2-[5-[2-(3-Ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;piperidine](/img/structure/B14474458.png)







![[3,4,6-Triacetyloxy-5-(methylamino)oxan-2-yl]methyl acetate](/img/structure/B14474514.png)

![Bis[(oxiran-2-yl)methyl] 2,2'-oxydibenzoate](/img/structure/B14474527.png)
![2-({3-[(E)-(Hydrazinylmethylidene)amino]propyl}sulfanyl)butanedioic acid](/img/structure/B14474528.png)
